molecular formula C20H32N2O5 B4096061 1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4096061
M. Wt: 380.5 g/mol
InChI Key: QVDQJJPENASQDH-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine; oxalic acid is a complex organic compound with a unique structure that combines a piperazine ring with a phenoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine typically involves a multi-step process. The initial step often includes the preparation of the phenoxybutyl intermediate, which is then reacted with 4-ethylpiperazine. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxybutyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,4-Dimethylphenoxy)butyl]pyrrolidine
  • 1-[4-(2,4-Dimethylphenoxy)butyl]azepane

Comparison

Compared to similar compounds, 1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its binding affinity and selectivity for certain targets. Additionally, the oxalic acid component can enhance the compound’s solubility and stability.

This detailed article provides a comprehensive overview of 1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine; oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(2,4-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O.C2H2O4/c1-4-19-10-12-20(13-11-19)9-5-6-14-21-18-8-7-16(2)15-17(18)3;3-1(4)2(5)6/h7-8,15H,4-6,9-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDQJJPENASQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
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1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
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1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
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1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
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1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
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1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

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